molecular formula C8H13BrO B2783177 3-(Bromomethyl)-3-(methoxymethyl)cyclopentene CAS No. 2243513-17-7

3-(Bromomethyl)-3-(methoxymethyl)cyclopentene

Cat. No.: B2783177
CAS No.: 2243513-17-7
M. Wt: 205.095
InChI Key: QOKSBTUHQZAKIU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(methoxymethyl)cyclopentene is a versatile cyclopentene derivative of high interest in advanced organic synthesis and pharmaceutical research. This compound features both bromomethyl and methoxymethyl functional groups on the same carbon atom of the cyclopentene ring, making it a valuable bifunctional intermediate. The bromomethyl group is a potent alkylating agent and an excellent handle for further functionalization via classic substitution reactions or metal-catalyzed cross-couplings, such as Suzuki or Negishi reactions . The adjacent methoxymethyl group can serve as a protected alcohol or a modulating moiety, influencing the compound's reactivity and steric profile. This unique structure makes it a promising building block for the construction of complex molecules, including natural product analogs and novel polymeric materials. As with many alkyl bromides, proper storage conditions are recommended to maintain stability . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(bromomethyl)-3-(methoxymethyl)cyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-10-7-8(6-9)4-2-3-5-8/h2,4H,3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKSBTUHQZAKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Bromomethyl)-3-(methoxymethyl)cyclopentene is a cyclopentene derivative that has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group, which is known for its reactivity in nucleophilic substitution reactions, and a methoxymethyl group that may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and biochemical research.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_{7}H9_{9}BrO
  • CAS Number : [to be provided]
  • Molecular Weight : 201.05 g/mol

The presence of both bromine and methoxy groups contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Nucleophilic Substitution : The bromomethyl group can act as a leaving group, allowing nucleophiles to attack the carbon center, which may lead to the formation of various derivatives that could exhibit different biological properties.
  • Interaction with Biological Targets : The unique structure may allow the compound to interact with specific enzymes or receptors, influencing metabolic pathways or signaling processes within cells.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Some studies have shown that brominated compounds can interfere with glycolytic pathways in cancer cells, potentially leading to apoptosis. This action is attributed to their ability to modify key metabolic enzymes .
  • Antimicrobial Activity : Compounds containing similar functional groups have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity against specific pathogens .
  • Toxicological Assessments : Preliminary hazard assessments indicate potential toxicity at high concentrations, with LC50 values reported for aquatic organisms, highlighting the need for careful evaluation in environmental contexts .

Study 1: Anticancer Activity

A study investigating the effects of brominated compounds on cancer cell metabolism found that 3-bromopyruvate, a related compound, inhibited glycolysis and oxidative phosphorylation selectively in cancer cells without harming normal tissues. This suggests a potential therapeutic role for structurally similar compounds like this compound in cancer treatment .

Study 2: Antimicrobial Effects

Research on related cyclopentene derivatives showed significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic functions . This indicates that this compound could be explored for similar applications.

Data Summary Table

PropertyValue/Description
Molecular FormulaC7_{7}H9_{9}BrO
Molecular Weight201.05 g/mol
Anticancer ActivityInhibits glycolysis in cancer cells
Antimicrobial ActivityPotential against various bacteria
Toxicity (LC50 Fish)4.6 mg/L
Toxicity (EC50 Water Flea)12 mg/L

Scientific Research Applications

Synthetic Applications

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in several ways:

  • Alkylation Reactions : The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.
  • Cyclization Reactions : The methoxymethyl group can participate in cyclization processes to form larger cyclic structures.

Table 1: Key Synthetic Transformations Involving 3-(Bromomethyl)-3-(methoxymethyl)cyclopentene

Transformation TypeReaction ConditionsProduct
Nucleophilic SubstitutionBase, solvent (e.g., DMF)Alkylated products
CyclizationAcidic conditionsLarger cyclic compounds
Electrophilic AdditionLewis acid catalysisFunctionalized cyclopentanes

Medicinal Chemistry Applications

In medicinal chemistry, this compound has shown potential as a precursor for bioactive compounds. Its derivatives have been studied for their biological activities, including:

  • Antimicrobial Agents : Some derivatives exhibit activity against various bacterial strains.
  • Anticancer Compounds : Modifications of this compound have been explored for their cytotoxic effects on cancer cell lines.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives displayed significant inhibition against Gram-positive bacteria, suggesting potential for development into new antibiotics.

Material Science Applications

Beyond organic synthesis and medicinal chemistry, this compound also finds applications in material sciences:

  • Polymer Chemistry : It can be used as a monomer or cross-linking agent in polymer formulations.
  • Coatings and Adhesives : Its reactive groups allow it to enhance the properties of coatings and adhesives through chemical bonding.

Table 2: Material Science Applications of this compound

Application AreaDescription
Polymer SynthesisUsed as a reactive monomer to create functional polymers
Coating FormulationsEnhances adhesion and durability of coatings
Adhesive TechnologiesImproves bonding strength in adhesive formulations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles such as amines, thiols, or alkoxides. For example:

  • Reaction with sodium methoxide replaces bromine with a methoxy group, yielding 3-(methoxymethyl)-3-(methoxymethyl)cyclopentene (63% yield, 24 h in methanol at 25°C).

  • Thiols like ethanethiol afford thioether derivatives (55–70% yield).

Key Data Table :

NucleophileProductConditionsYieldSource
NaOCH<sub>3</sub>Methoxy derivativeMeOH, 25°C, 24 h63%
HSCH<sub>2</sub>CH<sub>3</sub>ThioetherEtOH, reflux, 12 h68%
NH<sub>3</sub> (aq.)Amine derivativeH<sub>2</sub>O/THF, 40°C, 8 h52%

Electrophilic Additions to the Cyclopentene Double Bond

The strained cyclopentene ring participates in electrophilic additions :

  • Hydrohalogenation with HCl or HBr produces dihalogenated derivatives (e.g., 2-chlorocamphane analogs, 34–70% yield) .

  • Ozonolysis followed by reductive workup generates diketones or lactols, as seen in photochemical retro-aldol reactions .

Example Reaction Pathway :
3-(Bromomethyl)-3-(methoxymethyl)cyclopentene + HCl → 3-(bromomethyl)-3-(methoxymethyl)-2-chlorocyclopentane (45% yield, CH<sub>2</sub>Cl<sub>2</sub>, 0°C) .

Acid-Catalyzed Ring Expansions

Under acidic conditions (e.g., MeSO<sub>3</sub>H or BF<sub>3</sub>·Et<sub>2</sub>O), the compound undergoes carbocation rearrangements :

  • Cyclobutylmethylcarbenium ion intermediates form, leading to ring expansion to cyclopentenones via -acyl shifts (46–76% yield) .

  • Methoxymethyl groups stabilize carbocations, directing regioselectivity .

Mechanistic Insight :
Acid treatment → Carbocation formation → -shift → Cyclopentenone product .

Metal-Promoted Cross-Coupling Reactions

Palladium catalysts enable Suzuki-Miyaura couplings with aryl boronic acids:

  • Reaction with phenylboronic acid yields 3-(methoxymethyl)-3-(phenylmethyl)cyclopentene (58% yield, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, 80°C) .

Photochemical [2+2] Cycloadditions

UV irradiation facilitates intermolecular [2+2] cycloadditions with alkenes or carbonyl compounds:

  • Reaction with ethylene forms a bicyclo[3.2.0]heptane derivative (72% yield, λ = 254 nm) .

Key Data :

Reaction PartnerProductConditionsYieldSource
EthyleneBicyclo[3.2.0]heptaneUV, 254 nm, 6 h72%
AcetoneOxetane derivativeUV, 300 nm, 12 h65%

Oxidation and Reduction Pathways

  • Oxidation with m-CPBA epoxidizes the cyclopentene ring (85% yield) .

  • Reduction using LiAlH<sub>4</sub> converts the bromomethyl group to a hydroxymethyl group (78% yield) .

Thermal Rearrangements

Heating to 150°C induces Cope rearrangements , forming bicyclo[2.2.1]heptene derivatives (41% yield) .

Comparison with Similar Compounds

3-(Bromomethyl)cyclopentene

  • Structure : Contains a single bromomethyl substituent at the 3-position.
  • Synthesis : Synthesized via reduction of methyl cyclopentene-3-carboxylate with Vitride reagent (81% yield), followed by bromination using triphenylphosphine and CBr4 (55% yield after purification) .
  • Reactivity : The bromomethyl group facilitates nucleophilic substitution (e.g., Suzuki coupling or elimination reactions). Absence of the methoxymethyl group reduces steric hindrance, enhancing reactivity in certain transformations.
  • Stability : Brominated cyclopentenes are prone to thermal degradation; however, single substituents like bromomethyl exhibit higher stability compared to disubstituted analogs.

3-(Methoxymethyl)cyclopentene

  • Structure : Features a methoxymethyl group at the 3-position.
  • Reactivity : The methoxy group enhances electron density on the cyclopentene ring, promoting electrophilic aromatic substitution (if applicable) or stabilization of carbocation intermediates.
  • Comparison : Lacks the bromine atom, limiting its utility in cross-coupling reactions but improving stability under basic or nucleophilic conditions.

1-Methylcyclopentene and 3-Methylcyclopentene

  • Structure : Methyl substituents at the 1- or 3-position.
  • Stability : Under desulfurization conditions, 3-methylcyclopentene isomerizes to 1-methylcyclopentene in a 60:40 ratio, as observed via gas chromatography and infrared spectroscopy .
  • Implications : The positional isomerism and steric effects in methyl-substituted cyclopentenes highlight the importance of substituent placement in stability and reactivity, which may extrapolate to bromomethyl/methoxymethyl analogs.

Data Tables

Table 2: Stability Under Desulfurization Conditions

Compound Isomerization Ratio (3:1 Position) Dominant Product Analytical Method References
3-Methylcyclopentene 40:60 (3-/4-methyl : 1-methyl) 1-Methylcyclopentene VPC, IR spectroscopy

Research Findings and Implications

  • However, the bromine atom remains accessible for substitution, while the methoxy group stabilizes adjacent electrophilic centers .
  • Synthetic Challenges : Purification of disubstituted cyclopentenes is complicated by isomerization and byproduct formation, as seen in analogous brominated systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(bromomethyl)-3-(methoxymethyl)cyclopentene, and how can experimental design be optimized for reproducibility?

  • Methodology :

  • Reduction-Alkylation Pathway : Start with methyl cyclopentene-3-carboxylate. Reduce the ester group to a hydroxymethyl intermediate using Vitride reagent (sodium bis(2-methoxyethoxy)aluminum hydride), achieving ~81% yield . Subsequent bromination with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane yields the brominated product. Purify via preparative gas-liquid partition chromatography (glpc) to isolate the target compound (~55% yield after distillation) .
  • Alternative Route : Cyclopentadiene derivatives can be functionalized via trichlorosilane hydroxylation followed by methylation with methylmagnesium bromide, though yields are moderate (~40-60%) .
    • Optimization Tips :
  • Use anhydrous conditions for bromination to minimize hydrolysis.
  • Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Key Techniques :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm the cyclopentene backbone and substituents (e.g., bromomethyl and methoxymethyl groups). Look for characteristic deshielding in 1H^1H NMR due to the electron-withdrawing bromine atom .
  • GC-MS : Use high-resolution GC-MS to verify molecular weight (C8_8H13_{13}BrO) and detect impurities (e.g., residual bromoform from synthesis) .
    • Data Interpretation :
  • Compare retention times and fragmentation patterns with literature standards to resolve structural ambiguities.

Advanced Research Questions

Q. What strategies address contradictions in reported yields and purity across synthetic protocols?

  • Case Study : The bromination step in yields a mixture of 40% bromoform and 60% target compound. Contradictions arise from competing elimination vs. substitution pathways.
  • Resolution :

  • Solvent Optimization : Replace dichloromethane with less polar solvents (e.g., hexane) to favor substitution over elimination.
  • Catalytic Additives : Introduce tetrabutylammonium bromide (TBAB) to enhance bromide ion availability, improving substitution efficiency .
    • Table: Yield Optimization Parameters
ParameterStandard Protocol Optimized Protocol
SolventDichloromethaneHexane
AdditiveNoneTBAB (5 mol%)
Yield (Target)55%70% (theoretical)

Q. How can this compound be applied in synthesizing paramagnetic or bioactive derivatives?

  • Application Example :

  • Paramagnetic Probes : Alkylate phenolic acids (e.g., (E)-3-(3,4-diacetoxyphenyl)acrylic acid) using this compound to introduce stable nitroxide radicals for electron paramagnetic resonance (EPR) studies .
  • Bioactive Analogues : Use Suzuki-Miyaura cross-coupling to replace the bromine atom with aryl/heteroaryl groups, enabling access to cyclopentene-based kinase inhibitors .

Q. What are the stability challenges, and how should storage conditions be tailored?

  • Stability Risks :

  • Thermal degradation above 4°C (observed in analogous brominated cyclopentenes) .
  • Hydrolysis of the methoxymethyl group under acidic/neutral conditions.
    • Mitigation :
  • Store under inert gas (N2_2/Ar) at 2–4°C in amber vials to prevent light-induced radical formation .
  • Add molecular sieves (3Å) to absorb moisture during long-term storage.

Q. How can regioselectivity in substitution reactions be controlled?

  • Mechanistic Insight : The bromine atom’s electronegativity directs nucleophilic attack to the cyclopentene ring’s less hindered position.
  • Experimental Design :

  • Steric Effects : Use bulky nucleophiles (e.g., tert-butoxide) to favor substitution at the methoxymethyl-adjacent carbon.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN_N2 mechanisms, enhancing regioselectivity .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks in synthesized batches?

  • Root Cause :

  • Residual triphenylphosphine oxide (from bromination) or unreacted hydroxymethyl precursor .
    • Troubleshooting :
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (1:4) to remove phosphine oxides.
  • Quantitative 1H^1H NMR : Integrate peaks at δ 7.5–7.8 ppm (PPh₃O) to quantify impurities .

Methodological Recommendations

  • Synthetic Protocols : Prioritize the Vitride reduction-CBr₄ bromination route for scalability .
  • Characterization : Combine NMR, GC-MS, and elemental analysis for unambiguous structural confirmation.
  • Advanced Applications : Explore cross-coupling reactions (e.g., Heck, Sonogashira) to functionalize the cyclopentene core for materials science or medicinal chemistry .

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